(Anthracen-9-YL)methanethiol
Description
Historical Context of Anthracene-Derived Compounds in Organic Chemistry
The story of anthracene (B1667546) is a significant chapter in the history of organic chemistry. numberanalytics.com It was first isolated from coal tar in 1832 by the French chemists Jean-Baptiste Dumas and Auguste Laurent. acs.orgwikipedia.org Coal tar, a byproduct of the steel industry's coking process, proved to be a rich source of aromatic compounds, and the discovery of anthracene was a milestone that opened new frontiers in the study of polycyclic aromatic hydrocarbons (PAHs). numberanalytics.com
Initially, anthracene's primary commercial use was as a precursor for the synthesis of dyes. acs.orgwikipedia.org It is the parent compound for producing 9,10-anthraquinone, which is a key intermediate in the manufacturing of colorants, most notably the red dye alizarin. acs.orgcolab.ws For decades, this application drove the development of methods to functionalize the anthracene core. colab.ws
In more recent times, the unique electronic and photophysical properties of the anthracene scaffold have been harnessed for applications beyond dyes. Crystalline anthracene was identified as a wide band-gap semiconductor, leading to its use in organic field-effect transistors (OFETs) and as a scintillator for detecting high-energy particles. acs.org This has cemented the role of anthracene derivatives not just as historical chemical curiosities, but as vital components in modern materials science and electronics. numberanalytics.comcoastalwiki.org
Significance of Thiol Functionalities in Advanced Chemical Systems
The thiol group, or sulfhydryl group (-SH), is a highly versatile functional group that imparts unique and powerful properties to molecules. creative-proteomics.comsigmaaldrich.com Thiols are perhaps most widely recognized for their ability to form strong covalent bonds with the surfaces of noble metals, particularly gold. This property is the cornerstone of self-assembled monolayer (SAM) technology, which is used to precisely modify surfaces for applications in electronics, sensors, and biomaterials.
In the realm of biochemistry, thiols are of paramount importance. longdom.org The amino acid cysteine and the tripeptide glutathione (B108866) contain thiol groups that are central to their functions. creative-proteomics.comnih.gov These biological thiols act as potent antioxidants, protecting cells from damage by scavenging reactive oxygen species (ROS). creative-proteomics.comnih.gov The thiol group's ability to participate in redox reactions, such as the formation and cleavage of disulfide bonds (-S-S-), is critical for protein folding, stability, and enzymatic catalysis. nih.govnih.gov
The reactivity of the thiol group also makes it a valuable tool in organic synthesis. sigmaaldrich.com As potent nucleophiles, thiols readily participate in nucleophilic substitution and addition reactions, enabling the construction of complex molecules. creative-proteomics.comnih.gov This reactivity has been exploited in the development of pharmaceuticals, agrochemicals, and advanced polymers such as hydrogels for drug delivery and tissue engineering. creative-proteomics.comsigmaaldrich.com
Current Research Landscape and Emerging Applications of (Anthracen-9-YL)methanethiol
This compound exists at the confluence of the rich chemistry of anthracene and the functional utility of thiols. While research specifically detailing this compound is specialized, its structure points toward several key areas of application, primarily as a molecular building block for advanced materials and functional surfaces.
Synthesis and Derivatization: The synthesis of this compound can be approached from precursors such as 9-anthracenemethanol (B72535). nih.gov It also serves as a key intermediate for creating more complex derivatives. Research has shown its use in the one-pot synthesis of various (anthracen-9-yl)methyl sulfane derivatives, highlighting its utility as a versatile synthetic platform. researchgate.netacs.org
Self-Assembled Monolayers (SAMs) and Surface Modification: A primary application for a molecule like this compound is in the formation of self-assembled monolayers on metal substrates. The thiol group serves as a robust anchor to the surface, while the anthracene headgroup dictates the surface's properties. The bulky and fluorescent nature of the anthracene moiety can be used to control the physical, optical, and electronic characteristics of the modified surface. This is critical for developing molecular electronic components, corrosion inhibitors, and specialized sensors.
Molecular Electronics and Photonics: Given that anthracene is an organic semiconductor, attaching it to a surface via a thiol linker is a strategy for creating components for molecular-scale electronics. acs.org The this compound molecule could function as a molecular wire or as part of a larger assembly in an organic thin-film transistor (OTFT). Furthermore, the inherent blue fluorescence of the anthracene core makes it a candidate for use in photophysical studies and the development of optoelectronic devices and fluorescent probes. numberanalytics.com
Building Block for Supramolecular Chemistry: The compound is also a valuable building block in supramolecular chemistry. The reactivity of the thiol group allows it to be incorporated into larger, more complex structures. For instance, related anthracene-dithioacetal ligands, when reacted with metals like palladium, have been shown to undergo cleavage and rearrangement to form intricate metal-sulfur cluster complexes. researchgate.net This demonstrates the potential for this compound to be used in the rational design of novel coordination polymers and metal-organic frameworks with unique catalytic or material properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72898-42-1 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
anthracen-9-ylmethanethiol |
InChI |
InChI=1S/C15H12S/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 |
InChI Key |
VIFAPDFDWZQFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Anthracen 9 Yl Methanethiol
Establishment of Primary Synthetic Routes
The synthesis of (Anthracen-9-YL)methanethiol typically originates from commercially available 9-substituted anthracene (B1667546) precursors, primarily 9-anthracenemethanol (B72535) or its corresponding halide, 9-chloromethylanthracene. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The core of the synthesis involves the introduction of a thiol (-SH) group at the benzylic position of the anthracene core.
Two principal routes are commonly employed:
Nucleophilic Substitution on 9-(Halomethyl)anthracene: This is a direct and efficient method. 9-Chloromethylanthracene, which can be synthesized from anthracene, serves as an excellent electrophile. It readily undergoes an S(_N)2 reaction with a sulfur nucleophile. A common approach involves using thiourea (B124793) to form a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. This method prevents the formation of the corresponding sulfide (B99878), a common side product in reactions with sulfide ions.
Conversion from 9-Anthracenemethanol: This route involves converting the hydroxyl group of 9-anthracenemethanol into a better leaving group, followed by substitution with a sulfur source. The alcohol can be converted to its corresponding tosylate or halide (e.g., using PBr(_3) or SOCl(_2)). The resulting intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or, more commonly, through the thiourea method described above to avoid disulfide formation.
Optimizing reaction conditions is crucial for maximizing yield and purity. For the conversion of 9-chloromethylanthracene, the reaction with thiourea is typically performed in a polar protic solvent like ethanol (B145695) or a mixture of ethanol and water to ensure the solubility of both the organic precursor and the inorganic salt. The subsequent hydrolysis of the isothiouronium salt is achieved by heating with an aqueous base, such as sodium hydroxide.
For syntheses starting from 9-anthracenemethanol, the initial activation of the alcohol is a critical step. sigmaaldrich.comwikipedia.orgnih.gov The reaction conditions must be controlled to prevent side reactions on the sensitive anthracene core. The subsequent nucleophilic substitution follows protocols similar to those for the halide route.
Interactive Data Table: Primary Synthetic Routes
| Starting Material | Step 1: Reagents & Conditions | Intermediate | Step 2: Reagents & Conditions | Product | Key Considerations |
|---|---|---|---|---|---|
| 9-Chloromethylanthracene | Thiourea, Ethanol, Reflux | S-(Anthracen-9-ylmethyl)isothiouronium chloride | NaOH (aq), Reflux | This compound | Avoids sulfide byproducts; intermediate is stable and easily isolated. |
| 9-Anthracenemethanol | 1. TsCl, Pyridine, 0°C to RT 2. Thiourea, DMF, Heat | S-(Anthracen-9-ylmethyl)isothiouronium tosylate | NaOH (aq), Reflux | This compound | Two-step process; requires careful control of the initial alcohol activation step. |
While nucleophilic substitution routes are common in laboratory settings, catalytic methods for thiol synthesis from alcohols exist, primarily for industrial-scale production of simpler thiols. These methods typically involve the gas-phase reaction of an alcohol with hydrogen sulfide (H(_2)S) at high temperatures over a solid-phase catalyst. Catalysts often consist of metal oxides, such as alumina (B75360) () or titania (), sometimes promoted with alkali metals or transition metals. For a specialized aromatic alcohol like 9-anthracenemethanol, this approach is less common due to the potential for thermal degradation and side reactions on the anthracene ring. Phase-transfer catalysis could be employed in the nucleophilic substitution route to enhance the reaction between the aqueous sulfur nucleophile and the organic-soluble anthracene derivative, though it is not always necessary.
Derivatization Strategies and Analogue Synthesis
The utility of this compound is greatly expanded through the derivatization of its thiol group. The sulfhydryl moiety is a versatile functional handle for covalent modification and conjugation to other molecules.
The thiol group is highly nucleophilic and participates in several efficient and specific conjugation reactions, often referred to as "click" chemistry.
Thiol-Maleimide Michael Addition: This is one of the most widely used methods for bioconjugation. The thiol group reacts with the double bond of a maleimide (B117702) via a Michael addition, forming a stable thioether linkage. The reaction is highly selective for thiols at a pH range of 6.5-7.5. tocris.com This allows for the specific labeling of cysteine residues in proteins or the attachment of this compound to maleimide-functionalized polymers or surfaces.
Thiol-Ene Radical Addition: The thiol-ene reaction involves the radical-initiated addition of a thiol across a double bond (an alkene). taylorandfrancis.com This reaction can be initiated photochemically (using UV light and a photoinitiator) or thermally. rsc.orgresearchgate.netnih.gov It is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it a powerful tool for materials synthesis and surface modification. This compound can be reacted with various alkene-containing molecules to form stable thioether bonds.
Interactive Data Table: Thiol Conjugation Strategies
| Reaction | Reactant Partner | Typical Conditions | Bond Formed | Advantages |
|---|---|---|---|---|
| Thiol-Maleimide Addition | N-substituted Maleimide | pH 6.5-7.5, Aqueous buffer, Room Temp | Thioether | High selectivity for thiols, rapid kinetics, proceeds in aqueous media. tocris.com |
| Thiol-Ene "Click" Reaction | Alkene (e.g., norbornene, acrylate) | UV irradiation, Photoinitiator (e.g., DMPA), Room Temp | Thioether | High efficiency, orthogonal to other chemistries, spatial and temporal control with light. taylorandfrancis.comrsc.org |
The reactivity of both the anthracene core and the 9-methanethiol group can be modulated by introducing substituents onto the aromatic rings. The positions at the central ring (9 and 10) are the most reactive. researchgate.netbeilstein-journals.org
Effect on Core Reactivity: The anthracene core is known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). Electron-donating groups (e.g., alkoxy, alkyl) on the anthracene rings increase the electron density of the diene system, generally accelerating the rate of Diels-Alder reactions. mdpi.com Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, making the anthracene less reactive as a diene in normal-electron-demand Diels-Alder reactions. nih.gov
Effect on Methanethiol (B179389) Group Reactivity: The 9-methyl position is a benzylic-type position. Its reactivity is influenced by the electronic nature of the anthracene ring system. Electron-donating substituents on the ring can stabilize a positive charge at the 9-methyl position, which would facilitate reactions proceeding through a carbocation intermediate (S(_N)1-type pathway). For radical reactions like the thiol-ene addition, the stability of the intermediate benzylic radical is key. The extended π-system of the anthracene core inherently stabilizes this radical, and further substitution can fine-tune this stability. For instance, substitution at the 10-position can have a significant electronic influence on reactivity at the 9-position. nih.gov
Purification and Isolation Techniques for High Purity this compound
Obtaining high-purity this compound is essential, as impurities can interfere with subsequent conjugation reactions or spectroscopic analysis. Standard chromatographic and crystallization techniques are employed for its purification.
Column Chromatography: Silica gel column chromatography is the most common method for purifying anthracene derivatives. rsc.org A non-polar eluent system is typically used, such as a gradient of petroleum ether and dichloromethane, to separate the desired product from unreacted starting materials and non-polar byproducts. rsc.org The progress of the separation can be monitored by thin-layer chromatography (TLC), with the fluorescent nature of the compound allowing for easy visualization under a UV lamp.
Recrystallization: Following chromatography, recrystallization can be performed to achieve higher purity and obtain a crystalline solid. The choice of solvent is critical; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. For many anthracene derivatives, alcohols like methanol (B129727) or ethanol are effective. rsc.org For larger, more non-polar derivatives, solvents like toluene (B28343) might be used. google.com The process removes trace impurities that may have co-eluted during chromatography.
Due to the potential for oxidation of the thiol group to form disulfides, purification steps should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon), and solvents should be degassed prior to use.
Advanced Spectroscopic and Structural Characterization of Anthracen 9 Yl Methanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For (Anthracen-9-YL)methanethiol, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the anthracene (B1667546) ring, the methylene (B1212753) protons, and the thiol proton. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons.
Based on data from similar 9-substituted anthracene derivatives, the aromatic protons are expected to resonate in the range of δ 7.0-8.6 ppm. umich.edu The protons at positions 1, 4, 5, and 8 are typically found further downfield due to the anisotropic effect of the neighboring rings. The proton at position 10, being in a unique electronic environment, often appears as a distinct singlet.
The methylene protons (-CH₂-) adjacent to the anthracene ring are expected to appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing nature of the sulfur atom and the ring current of the anthracene core. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Anthracene Aromatic-H | 7.0 - 8.6 | Multiplet |
| Methylene-H (-CH₂-) | ~4.5 | Singlet |
| Thiol-H (-SH) | Variable (1.0 - 2.5) | Broad Singlet |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum will show distinct signals for the fourteen carbons of the anthracene ring and the single methylene carbon.
The aromatic carbons of the anthracene moiety are expected to resonate in the typical downfield region for sp² hybridized carbons, generally between δ 120-135 ppm. The quaternary carbons at positions 9, 10, 4a, 8a, 9a, and 10a will have distinct chemical shifts compared to the protonated carbons. The chemical shift of the C-9 carbon will be particularly influenced by the methanethiol (B179389) substituent. The methylene carbon (-CH₂-) signal is anticipated to appear in the sp³ region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Anthracene Aromatic-C | 120 - 135 |
| Methylene-C (-CH₂-) | ~30 - 40 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity within the anthracene ring system. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound (C₁₅H₁₂S), the expected exact mass is approximately 224.06 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 224. The fragmentation pattern is expected to be dominated by the loss of the thiol group and cleavage of the bond between the methylene group and the anthracene ring. A prominent peak would be expected at m/z 191, corresponding to the stable anthracen-9-ylmethyl cation ([C₁₄H₉-CH₂]⁺), formed by the loss of the SH radical. chemguide.co.uklibretexts.org Another significant fragment could be the tropylium-like ion of anthracene at m/z 178, resulting from the loss of the entire methanethiol side chain. The presence of a peak at m/z 47, corresponding to the methanethiol cation ([CH₂SH]⁺), is also possible.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 224 | [C₁₅H₁₂S]⁺ (Molecular Ion) | - |
| 191 | [C₁₅H₁₁]⁺ | •SH |
| 178 | [C₁₄H₁₀]⁺ | •CH₂SH |
| 47 | [CH₃S]⁺ | C₁₄H₉• |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum of this compound is expected to show characteristic absorption bands. A weak absorption band corresponding to the S-H stretching vibration should be observable in the region of 2550-2600 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and methylene groups would appear in the 2850-3100 cm⁻¹ region. researchgate.net The aromatic C-C stretching vibrations of the anthracene ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net Characteristic out-of-plane bending vibrations for the substituted anthracene ring are also expected in the fingerprint region (below 1000 cm⁻¹).
The Raman spectrum would complement the IR data. The aromatic ring vibrations of the anthracene core are typically strong in the Raman spectrum. uchile.clresearchgate.net The symmetric C-C stretching modes of the anthracene ring are expected to be particularly intense. The S-H stretch, while weak in the IR, may also be observable in the Raman spectrum.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| S-H Stretch | 2550 - 2600 | IR (weak), Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Methylene C-H Stretch | 2850 - 2950 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1650 | IR, Raman (strong) |
| C-S Stretch | 600 - 800 | IR |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
The electronic properties of this compound are dominated by the extended π-system of the anthracene core. The UV-Vis absorption spectrum is expected to exhibit the characteristic fine vibronic structure of anthracene. shimadzu.com Typically, anthracene and its 9-substituted derivatives show a series of absorption bands in the UV region, with maxima around 250 nm, and a more structured band with multiple peaks between 320 and 380 nm. researchgate.net The substitution at the 9-position with a methanethiol group is not expected to cause a significant shift in the absorption maxima compared to anthracene itself.
This compound is also expected to be fluorescent. Upon excitation into its absorption bands, it should exhibit a characteristic blue fluorescence. The fluorescence emission spectrum is anticipated to be a mirror image of the long-wavelength absorption band, showing a similar vibronic structure. researchgate.net The emission maxima for anthracene derivatives typically fall in the range of 380-450 nm. nih.govomlc.org The fluorescence quantum yield and lifetime will be influenced by the nature of the substituent and the solvent environment.
Table 5: Predicted Photophysical Properties of this compound
| Property | Predicted Value |
| Absorption Maxima (λabs) | ~250 nm, 320-380 nm (with vibronic structure) |
| Emission Maxima (λem) | ~380-450 nm (with vibronic structure) |
| Appearance | Colorless solid |
| Emission Color | Blue |
Computational Chemistry and Theoretical Investigations of Anthracen 9 Yl Methanethiol
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of (Anthracen-9-YL)methanethiol at the atomic and molecular levels. These methods allow for the detailed examination of electron distribution, orbital energies, and the nature of chemical bonds, which collectively determine the compound's chemical and physical properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the ground state properties of molecular systems. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For anthracene (B1667546) derivatives, DFT has been successfully employed to explore their electronic structures and predict their reactivity. semanticscholar.org
Studies on related anthracene-containing systems have utilized DFT to calculate key quantum chemical parameters. For instance, in a study of a charge transfer complex involving an anthracene derivative, the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap (ΔE) was calculated to be 3.6463 eV. mdpi.com This energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The application of DFT to this compound would similarly involve the calculation of its molecular geometry, electronic structure, and various reactivity descriptors. These calculations provide a theoretical framework for understanding its behavior in chemical reactions.
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations, as specific experimental or calculated values for this compound are not readily available in the cited literature.)
| Property | Value | Unit |
|---|---|---|
| Total Energy | -1234.5678 | Hartrees |
| HOMO Energy | -5.67 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 4.44 | eV |
Ab Initio Methods for Excited State Characterization
To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for this purpose.
Methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate excited state energies and properties. For polycyclic aromatic hydrocarbons like anthracene, more advanced methods such as Complete Active Space Self-Consistent Field (CASSCF) and its variations can provide a more accurate description of the electronic states, particularly where electron correlation is significant. chemrxiv.org Research on anthracene has shown that methods like Active Learning Configuration Interaction (ALCI) can compute excitation energies that are in good agreement with more computationally expensive CASCI calculations, making the study of larger systems more feasible. chemrxiv.org
These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
Table 2: Illustrative Ab Initio Calculated Excited State Properties of this compound (Note: The following data is hypothetical and intended to exemplify the results from ab initio excited state calculations.)
| Excited State | Excitation Energy (eV) | Oscillator Strength |
|---|---|---|
| S1 | 3.25 | 0.15 |
| S2 | 3.89 | 0.89 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the methanethiol (B179389) group relative to the rigid anthracene core. By simulating the molecule in different solvents or in the solid state, one can study how intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable), influence its structure and dynamics. For instance, MD simulations have been used to investigate the self-assembly behavior of fullerene derivatives, highlighting the role of intermolecular forces in forming larger aggregates. mdpi.com
The results of MD simulations can provide information on radial distribution functions, which describe the probability of finding a particle at a certain distance from another, and interaction energies between different parts of the system.
Table 3: Illustrative Output from Molecular Dynamics Simulations of this compound (Note: This table presents hypothetical data that could be obtained from MD simulations to characterize intermolecular interactions.)
| Interaction Type | Average Interaction Energy (kJ/mol) |
|---|---|
| This compound - this compound | -45.8 |
| This compound - Water | -25.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. This approach is particularly valuable in the rational design of new molecules with enhanced or desired activities.
For derivatives of this compound, QSAR models could be developed to predict properties such as antioxidant activity, fluorescence quantum yield, or binding affinity to a biological target. The process involves calculating a set of molecular descriptors for each derivative, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed activity. nih.gov
The predictive power of a QSAR model is assessed through various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis and testing of the most promising candidates.
Table 4: Illustrative Statistical Parameters of a Hypothetical QSAR Model for Antioxidant Activity of this compound Derivatives (Note: The following data is hypothetical and represents typical statistical validation parameters for a QSAR model.)
| Parameter | Value |
|---|---|
| Number of Compounds (n) | 50 |
| Squared Correlation Coefficient (R²) | 0.85 |
| Cross-validated Squared Correlation Coefficient (Q²) | 0.72 |
Polymer Science and Advanced Materials Applications of Anthracen 9 Yl Methanethiol
Integration into Polyurethane Systems
The incorporation of novel functional molecules into polyurethane (PU) systems is a common strategy to tailor their properties for specific applications. The thiol group in (Anthracen-9-YL)methanethiol presents a reactive site for integration into the polyurethane network, while the anthracene (B1667546) moiety is expected to impart unique optical and potentially mechanical characteristics.
Role in Polymer Backbone Modification and Crosslinking
Theoretically, this compound can be integrated into a polyurethane backbone through the reaction of its thiol group with the isocyanate groups of the PU prepolymer. This "thiol-ene" or "thiol-isocyanate" reaction is a well-established method in polymer chemistry for creating poly(thio)urethane linkages. This incorporation would introduce the bulky anthracene group as a pendant moiety along the polymer chain.
Enhancement of Material Mechanical and Optical Properties in Polyurethane Resins
The introduction of the rigid and bulky anthracene group into the polyurethane matrix would be expected to influence its mechanical properties. The steric hindrance provided by the anthracene units could potentially increase the glass transition temperature (Tg) and enhance the modulus of the resulting polyurethane.
From an optical standpoint, the anthracene moiety is a well-known fluorophore, absorbing UV light and emitting in the blue region of the visible spectrum. Its incorporation into polyurethane resins could lead to materials with inherent fluorescence, which is desirable for applications such as optical sensors, light-emitting devices, and security features. While the principle is sound, specific data quantifying the enhancement of mechanical and optical properties of polyurethanes upon the inclusion of this compound is not detailed in the available research.
Development of Specialized Optical Materials and Coatings
The unique photophysical properties of the anthracene group make this compound a candidate for the development of specialized optical materials.
Formulation of Transparent and Refractive Polymeric Matrices
High refractive index polymers are crucial for the fabrication of thinner and lighter optical lenses and other optical components. Aromatic structures, such as anthracene, are known to contribute to a higher refractive index in polymers. Therefore, incorporating this compound into a transparent polymer matrix, such as a polyurethane or polyacrylate, could potentially increase the refractive index of the material. The challenge lies in achieving a high loading of the additive without compromising the transparency and processability of the host polymer.
Photopolymerization Chemistry and Photoinitiation Mechanisms
The anthracene chromophore in this compound can absorb UV radiation, which suggests a potential role in photopolymerization processes. Upon absorbing a photon, the anthracene moiety is excited to a singlet or triplet state. This excited state can then initiate polymerization through several mechanisms, such as energy transfer to a monomer or a photoinitiator, or by generating free radicals.
Lack of Specific Research Data on this compound as a Photoinitiator Prevents Detailed Analysis
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research evaluating the use of this compound as a photoinitiator in radical polymerization systems. Consequently, the generation of a detailed article focusing on the specific evaluation, kinetics, and efficiency of this compound in photoinduced polymerization processes, as per the requested outline, cannot be fulfilled with the required scientific accuracy and depth.
The requested article structure, specifically focusing on:
Kinetics and Efficiency of Photoinduced Polymerization Processes.
...necessitates the availability of experimental data and research findings that are not present in the public domain for "this compound".
While the broader fields of polymer science and advanced materials extensively cover related topics, the specific application of this particular compound remains unexplored in the retrieved literature. Existing research on similar structural motifs includes:
Anthracene Derivatives in Polymer Science: Anthracene moieties are well-documented for their use in creating photo-reversible polymer networks through [4+4] cycloaddition reactions. acs.orgresearchgate.net However, this application is distinct from the role of a photoinitiator, which is to generate radicals and initiate polymerization.
Thiol-Ene Photopolymerization: The chemistry of thiol-ene reactions is a significant area of research in polymer science. These processes typically involve the reaction of a thiol with an alkene, initiated by a separate photoinitiator. The thiol group in "this compound" suggests potential involvement in such reactions, but not necessarily as the primary light-absorbing and radical-generating species.
Thioxanthone-Anthracene Photoinitiators: Certain derivatives combining thioxanthone and anthracene have been investigated as photoinitiators. These compounds have a different chemical structure and initiation mechanism compared to what would be expected from "this compound". researchgate.netresearchgate.net
Without dedicated studies on "this compound", any attempt to generate content for the specified subsections would be speculative and would not meet the standards of a scientifically accurate and authoritative article. The creation of data tables and detailed research findings, as requested, is impossible in the absence of empirical evidence.
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Surface and Interfacial Chemistry of Anthracen 9 Yl Methanethiol
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) of organosulfur compounds on metal surfaces have become a cornerstone of nanotechnology, enabling the precise control of surface properties at the molecular level. (Anthracen-9-YL)methanethiol, with its rigid, aromatic anthracene (B1667546) unit and a sulfur-containing headgroup, is a prime candidate for forming well-defined SAMs. The formation of these monolayers is a spontaneous process driven by the strong affinity of sulfur for certain metals, leading to the creation of a densely packed, oriented molecular film. The final structure and properties of the SAM are influenced by a combination of factors including the molecule-substrate interaction, intermolecular forces between the anthracene moieties, and the conditions of the deposition process.
The formation of a this compound SAM on a metal surface, such as gold, begins with the adsorption of the molecules from a solution or vapor phase. The thiol group (-SH) has a strong affinity for noble metal surfaces, leading to the cleavage of the S-H bond and the formation of a strong covalent bond between the sulfur atom and the metal surface atoms (chemisorption). This process is the primary driving force for the self-assembly.
While specific studies on this compound are limited, extensive research on similar aromatic thiols, such as anthracene-2-thiol (B13134449) (AnT) on Au(111), provides significant insights. The adsorption process is known to be critically dependent on the choice of solvent and rinsing conditions to achieve highly ordered films. nih.gov The initial physisorption is followed by the chemisorption of the thiolate species. The strong interaction between the sulfur headgroup and the gold substrate dictates the initial anchoring of the molecules.
The anthracene moieties, being large aromatic systems, exhibit significant π-π stacking interactions. These intermolecular forces play a crucial role in the ordering and packing of the molecules within the monolayer. The final arrangement of the molecules on the surface is a result of the interplay between the sulfur-gold bond, the van der Waals interactions between the anthracene units, and the repulsion between neighboring molecules. For anthracene-based SAMs, the orientation of the molecules can be influenced by the anchoring group and the substrate. For instance, anthracenethiol and anthraceneselenol on Ag(111) result in a tilted orientation, whereas anthracene with a carboxylate anchoring group on the same surface leads to a more upright orientation. acs.org
The molecular packing and morphology of SAMs derived from anthracene-based thiols have been investigated using a variety of surface-sensitive techniques. Scanning Tunneling Microscopy (STM) provides real-space images of the molecular arrangement on the surface, revealing the formation of ordered domains and the presence of defects. For anthracene-2-thiol on Au(111), STM studies have shown that a saturated monolayer forms a close-packed arrangement of upright-standing molecules with a (2 x 4) rectangular unit cell. nih.govacs.org Upon heating, this dense phase can transform into a more dilute phase with an almost planar adsorption geometry. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the SAM and the nature of the sulfur-gold bond. Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the molecular orientation within the monolayer. By analyzing the dichroism of the NEXAFS signal, the average tilt angle of the anthracene units with respect to the surface normal can be determined. acs.org For instance, NEXAFS studies have been crucial in demonstrating the different orientations of anthracene derivatives with varying anchoring groups on silver surfaces. acs.org
The thermal stability of these SAMs is also an important aspect of their characterization. Studies on anthracene-based SAMs have shown that replacing a gold substrate with silver can significantly increase the thermal stability by approximately 100 K. acs.org This highlights the critical role of the substrate in determining the robustness of the monolayer.
| Parameter | Anthracene-2-thiol on Au(111) | Anthracene Derivatives on Ag(111) |
| Unit Cell (Saturated Monolayer) | (2 x 4) rectangular | Dependent on anchoring group |
| Molecular Orientation | Upright standing | Tilted (thiol/selenol), Upright (carboxylate) acs.org |
| Characterization Techniques | STM, XPS, NEXAFS, TDS nih.govacs.org | STM, XPS, NEXAFS acs.org |
| Thermal Stability | Partial desorption around 450 K nih.gov | Increased stability on Ag compared to Au acs.org |
Functionalization of Semiconductor and Metal Oxide Substrates
The ability to modify the surfaces of semiconductors and metal oxides with organic molecules like this compound opens up possibilities for creating hybrid materials with tailored electronic and optical properties. Such functionalization is key to the development of novel sensors, light-emitting devices, and photovoltaic cells. The anthracene moiety acts as a functional unit, providing photo- and electro-activity, while the thiol group serves as a versatile anchor to a range of substrates beyond noble metals.
Silicon is the cornerstone of the modern electronics industry, and the modification of its surface with organic molecules is a promising route to integrate the functionality of organic materials with conventional silicon-based devices. The native oxide layer on silicon (SiO2) provides a convenient platform for surface functionalization. While the direct attachment of thiols to silicon is possible, it often involves harsher conditions. A more common approach for silicon-based materials is the use of silane chemistry.
For molecules like this compound, a multi-step process can be envisioned for grafting onto a silicon surface. This typically involves the initial functionalization of the silicon surface with a linker molecule that can then react with the thiol group. One such strategy is the use of thiol-ene "click" chemistry, where a surface is first functionalized with an ene-terminated self-assembled monolayer, followed by the photochemical attachment of the thiol-containing molecule. researchgate.net This method allows for the formation of a covalent bond between the anthracene derivative and the silicon substrate.
Alternatively, methods for the direct thiolation of silicon surfaces have been developed, which involve a wet chemical process of chlorination followed by surface thiolation. researchgate.net Such approaches could potentially be adapted for the grafting of this compound. The characterization of these modified silicon surfaces would typically involve techniques like XPS to confirm the presence of sulfur and carbon from the organic molecule, and contact angle measurements to assess the change in surface wettability.
Metal oxides such as titanium dioxide (TiO2) and zinc oxide (ZnO) are widely used in a variety of applications, including photocatalysis, sensors, and solar cells, due to their unique electronic and optical properties. nih.gov The functionalization of these metal oxide surfaces with chromophores like anthracene is of great interest for creating hybrid architectures that can efficiently absorb light and facilitate charge separation and transfer.
While the thiol group is not the most common anchoring group for metal oxides, it has been shown to bind to these surfaces. However, for applications requiring strong electronic coupling, other anchoring groups like carboxylic acids or phosphonic acids are often preferred for their ability to form robust bonds with metal oxide surfaces. For instance, studies on 9-anthracene-carboxylic acid adsorbed onto TiO2 nanoparticles have demonstrated efficient electron transfer from the excited anthracene molecule to the semiconductor. aip.org
The remediation of anthracene from wastewater using ZnO and TiO2 photocatalysts has been studied, which involves the interaction of anthracene with the metal oxide surface under UV irradiation. oarjst.comresearchgate.netresearchgate.net Although the goal in these studies is degradation rather than the formation of a stable interface, they demonstrate the affinity of anthracene for these surfaces. For creating stable hybrid architectures, the thiol group of this compound could potentially be used to anchor the molecule to the metal oxide surface, although the stability and electronic coupling might differ from that achieved with carboxylate or phosphonate anchors. The resulting hybrid material would have the potential for applications in light-harvesting and sensing, where the photo-physical properties of the anthracene unit are coupled to the electronic properties of the metal oxide.
Interfacial Charge Transfer and Energy Transfer Dynamics at Modified Surfaces
The photophysical properties of the anthracene moiety make this compound an excellent candidate for studying and utilizing interfacial charge and energy transfer processes. When this molecule is assembled on a surface, its interaction with the substrate can lead to the efficient transfer of electrons or energy upon photoexcitation. These processes are fundamental to the operation of molecular electronic devices, sensors, and solar energy conversion systems.
An important process in this context is photoinduced electron transfer, where an electron is transferred from the photoexcited anthracene molecule (acting as a donor) to an acceptor, which can be the substrate itself (like a semiconductor) or another molecule in the vicinity. For instance, in a study of 9-anthracene-carboxylic acid adsorbed on TiO2 nanoparticles, ultrafast transient absorption spectroscopy revealed that electron transfer from the excited anthracene to the TiO2 occurs on a picosecond timescale. aip.org Specifically, the forward electron transfer was determined to occur in less than 6 picoseconds, followed by a back electron transfer on a 54 picosecond timescale. aip.org This rapid charge separation and subsequent recombination are characteristic of such donor-acceptor systems at interfaces. The efficiency of this process is highly dependent on the electronic coupling between the molecule and the substrate.
Energy transfer is another critical process that can occur at modified surfaces. In this case, the excitation energy from the photoexcited anthracene can be transferred to an acceptor molecule or the substrate without the net transfer of an electron. This process is governed by mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer, depending on the distance and spectral overlap between the donor and acceptor. Self-assembled systems containing anthracene have been designed to study and control these energy transfer processes. nih.gov
The dynamics of these transfer processes are influenced by several factors, including the distance and orientation of the anthracene moiety relative to the surface, the electronic energy levels of the molecule and the substrate, and the surrounding environment. By carefully designing the molecular structure and the interface, it is possible to control the rates and efficiencies of charge and energy transfer, paving the way for the development of functional molecular devices with tailored optoelectronic properties.
| Process | Description | Timescale (Example: 9-anthracene-carboxylic acid on TiO2) |
| Photoinduced Electron Transfer (Forward) | Transfer of an electron from the photoexcited anthracene to the substrate. | < 6 ps aip.org |
| Photoinduced Electron Transfer (Backward) | Recombination of the transferred electron with the anthracene radical cation. | 54 ps aip.org |
| Energy Transfer | Non-radiative transfer of excitation energy from the anthracene to an acceptor. | Dependent on distance and spectral overlap. |
Optoelectronic and Photonic Device Applications of Anthracen 9 Yl Methanethiol
Role in Photovoltaic Device Architectures
The strategic design of molecules for photovoltaic applications often involves a combination of a photoactive component and a functional group for interfacial engineering. (Anthracen-9-YL)methanethiol, with its anthracene (B1667546) chromophore and thiol anchoring group, is a promising candidate for enhancing the performance and stability of solar cells.
The efficiency and longevity of solar cells, particularly perovskite and organic solar cells, are critically dependent on the quality of the interfaces between the different layers of the device. rsc.orgresearchgate.net Self-assembled monolayers (SAMs) of organic molecules are increasingly used to modify these interfaces, and anthracene-thiol derivatives have shown considerable promise in this area. semanticscholar.orgrsc.org The thiol group in this compound can form a strong bond with metal or metal oxide surfaces, such as the transparent conductive oxide (TCO) electrode or the charge transport layer, creating a uniform and defect-free interfacial layer. rsc.org
This interfacial engineering can lead to several benefits:
Improved Energy Level Alignment: A well-chosen SAM can tune the work function of the electrode to better match the energy levels of the adjacent semiconductor layer, reducing the energy barrier for charge extraction.
Passivation of Surface Defects: The SAM can passivate surface trap states on the semiconductor layer, which are notorious for causing non-radiative recombination and reducing the open-circuit voltage (Voc) of the device. researchgate.net
Enhanced Film Morphology: The modified surface can promote the growth of a more crystalline and uniform active layer, which is crucial for efficient charge transport. mdpi.com
Recent studies on anthracene-terminated SAMs in perovskite solar cells have demonstrated a significant improvement in power conversion efficiency (PCE) and operational stability. semanticscholar.orgrsc.org For instance, a novel anthracene-based SAM as a hole-transporting monolayer has been shown to achieve a PCE of 24.55%. semanticscholar.org
Table 1: Performance of Perovskite Solar Cells with and without Anthracene-Based Interfacial Layers
| Interfacial Layer | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Without SAM | 1.08 | 23.5 | 0.78 | 19.8 |
| With Anthracene-Thiol SAM | 1.12 | 24.1 | 0.82 | 22.1 |
Note: Data is illustrative and based on typical improvements seen with similar interfacial modifiers.
The presence of an this compound interfacial layer can have a profound impact on the dynamics of charge carriers within a solar cell. By improving the energetic alignment and passivating defects, the SAM can facilitate more efficient extraction of photogenerated charges (electrons or holes) from the active layer to the respective electrode. researchgate.net
Simultaneously, the well-ordered molecular layer can act as a barrier to prevent charge recombination at the interface. rsc.orgrsc.org Interfacial recombination, where extracted charges recombine with their counterparts in the active layer before being collected, is a major loss mechanism in solar cells. escholarship.org The anthracene core, with its extended π-system, can also contribute to charge delocalization at the interface, further reducing the likelihood of recombination. osti.gov Studies on triphenylamine (B166846) dyes with anthracene π-bridges have shown that the extended conjugation of anthracene can suppress charge recombination in dye-sensitized solar cells. rsc.org
Application in Photochromic Compositions and Systems
Photochromic materials, which change their color upon exposure to light, are of great interest for applications such as smart windows, optical data storage, and molecular switches. The anthracene moiety in this compound is a well-known photochromic unit.
The primary photochromic mechanism for anthracene and its derivatives is a [4+4] photocycloaddition reaction. rsc.orgmdpi.com When two anthracene molecules are in close proximity, irradiation with UV light (typically >300 nm) can induce the formation of a covalent bond between the central rings of the two molecules, forming a dimer. nih.gov This dimerization process disrupts the extended π-conjugation of the anthracene chromophore, leading to a change in its absorption spectrum and a corresponding change in color (often from colorless or fluorescent to non-colored and non-fluorescent).
This process is often reversible. The original anthracene monomers can be regenerated by exposing the dimer to UV light of a shorter wavelength (<300 nm) or by heating. rsc.orgcore.ac.uk This reversibility is a key feature for practical applications. The methanethiol (B179389) group in this compound can be used to anchor the photochromic units onto a surface or within a polymer matrix, allowing for the creation of robust photoresponsive materials.
The design of photoresponsive materials based on this compound would leverage both the photochromic nature of the anthracene core and the anchoring capability of the thiol group. researchgate.netrsc.orgnih.gov Key design principles include:
Controlling Intermolecular Distance: The efficiency of the photodimerization reaction is highly dependent on the distance and orientation between adjacent anthracene molecules. By controlling the packing of this compound on a surface or in a polymer, the photoresponse can be tuned.
Matrix Effects: The surrounding environment (e.g., the polymer matrix) can influence the kinetics and reversibility of the photochromic reaction. researcher.life
Thiol-Ene Chemistry: The thiol group can participate in "click" reactions, such as thiol-ene chemistry, to form cross-linked networks. core.ac.ukacs.org This allows for the creation of photo-responsive gels and elastomers where the cross-linking density can be modulated by light.
Table 2: Photochromic Properties of an Anthracene-Based System
| State | Wavelength of Maximum Absorption (λmax) | Appearance |
| Monomer (before UV irradiation) | ~365 nm | Colorless, Fluorescent |
| Dimer (after UV irradiation) | ~280 nm | Colorless, Non-fluorescent |
Note: Data is representative of typical anthracene-based photochromic systems.
Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photodiodes (OPDs)
Anthracene derivatives are widely used in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent charge-transporting properties. rsc.orgrsc.org this compound could potentially be used in several components of OLEDs and organic photodiodes (OPDs).
As an interfacial layer, similar to its role in solar cells, this compound could be used to modify the interface between the electrode and the charge transport layer in OLEDs and OPDs. This can lead to improved charge injection or extraction, reduced operating voltage, and enhanced device efficiency and stability. For instance, treating gold electrodes with anthracene-2-thiol (B13134449) has been shown to improve the performance of organic field-effect transistors by reducing the contact resistance. aip.org
Furthermore, the anthracene core itself is a well-known blue-emitting chromophore. researchgate.net While the thiol group might quench the luminescence to some extent, derivatives of this compound could be designed to function as emissive materials in OLEDs. The ability to form a SAM could also be advantageous in creating ultra-thin emissive layers.
In the context of OPDs, the photoactive nature of the anthracene core could be utilized for light detection. The efficiency of charge generation and collection would again be highly dependent on the interfacial properties, where the thiol group could play a crucial role.
Advanced Research Directions and Future Outlook
Integration with Nanomaterials for Hybrid Functional Systems
The methanethiol (B179389) group of (Anthracen-9-YL)methanethiol serves as a highly effective anchor for binding to the surfaces of noble metal nanomaterials, particularly gold. nih.govrsc.org This capability allows for the formation of well-ordered self-assembled monolayers (SAMs), creating a powerful platform for developing hybrid functional systems. rsc.orgrsc.org In these systems, the nanomaterial provides a structural scaffold and unique electronic or plasmonic properties, while the organic layer imparts specific functionalities, such as fluorescence and molecular recognition, derived from the anthracene (B1667546) core.
Research in this area focuses on grafting this compound onto various nanostructures. The quality and molecular arrangement of these monolayers are critically dependent on factors like the choice of solvent and rinsing conditions during preparation. nih.gov The resulting hybrid materials can be tailored for specific applications. For instance, anthracene-terminated SAMs have been successfully employed as hole-transport layers in perovskite solar cells, enhancing both efficiency and device stability. rsc.org The integration of the fluorescent anthracene unit onto plasmonic nanoparticles could lead to new types of sensors where the fluorescence is modulated by the nanoparticle's localized surface plasmon resonance (LSPR). Furthermore, electrodes functionalized with these SAMs could be used in organic supercapacitors, where the anthracene units provide a redox-active framework. rsc.org
| Nanomaterial Substrate | Role of this compound | Potential Application |
|---|---|---|
| Gold Nanoparticles (AuNPs) | Forms a fluorescent SAM on the NP surface via thiol-Au bonds. | Fluorescence-based chemical or biological sensors. |
| Gold Thin Films / Electrodes | Creates an ordered, photoactive interface. | Organic electronics, supercapacitors, molecular switches. rsc.org |
| Quantum Dots (QDs) | Acts as a surface ligand to passivate the QD and facilitate energy transfer. | Hybrid light-emitting materials, photocatalysis. |
| Carbon Nanotubes (CNTs) | Non-covalent functionalization via π-stacking of anthracene on the CNT surface. | Composite materials with enhanced charge transport properties. |
Investigation of Supramolecular Assembly and Host-Guest Interactions
The planar, electron-rich structure of the anthracene core is highly conducive to forming ordered, non-covalent assemblies. researchgate.netresearchgate.net The primary driving force for the supramolecular assembly of this compound is the π-π stacking interaction between the aromatic rings of adjacent molecules. These interactions can lead to the formation of one-dimensional stacks or other complex architectures, particularly when the molecules are assembled on a surface.
Beyond self-assembly, the anthracene moiety can act as a "host" in host-guest complexes. wikipedia.org The electron-rich cavity of the anthracene ring system can bind "guest" molecules, especially those that are electron-deficient, through charge-transfer interactions. rsc.orgrsc.org For example, anthracene-based macrocycles and cages have been shown to form stable inclusion complexes with fullerenes (C60, C70) and other guests. researchgate.net The binding in these systems is often stabilized by multiple C–H…π and other weak intermolecular forces. researchgate.netrsc.org Research into this compound could explore its ability to form host-guest complexes either in solution or when immobilized on a surface, leading to applications in molecular recognition, separation science, and sensing. rsc.org The confinement of guest molecules within an assembly of anthracene hosts can also dramatically alter the guest's physicochemical properties. nih.gov
| Interaction Type | Description | Potential Guest Molecules |
|---|---|---|
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. researchgate.net | Self-assembly with other anthracene molecules. |
| Charge-Transfer Interaction | Interaction between an electron-rich host (anthracene) and an electron-poor guest. rsc.org | Tetracyanobenzene (TCNB), nitroaromatics. rsc.orgnih.gov |
| Inclusion Complexation | Encapsulation of a guest molecule within a host cavity. wikipedia.org | Fullerenes (C60, C70), small organic molecules. researchgate.net |
| C–H…π Interactions | Weak hydrogen bond between a C-H bond and a π-system. researchgate.net | Aliphatic or aromatic molecules interacting with the anthracene face. |
Exploration in Bio-Inspired and Environmentally Sustainable Materials
The inherent fluorescence of the anthracene core is a key property for developing bio-inspired sensors and imaging agents. mdpi.comrsc.org Many biological processes rely on specific molecular recognition events, and synthetic fluorescent probes that mimic this behavior are of great interest. mdpi.com this compound could be developed into a sensor where its fluorescence is either quenched or enhanced upon binding to a specific analyte, such as a metal ion or a biologically relevant small molecule. nih.govmdpi.com For example, anthracene-based probes have been designed to detect reactive oxygen species or specific amino acids. mdpi.commdpi.com When anchored to a substrate like a gold nanoparticle, such probes could be used for bioimaging, offering high sensitivity and stability. rsc.org
In the context of environmental sustainability, anthracene derivatives are valuable components in organic electronics. They are used as emitters in Organic Light-Emitting Diodes (OLEDs), as semiconductors in Organic Field-Effect Transistors (OFETs), and as components in organic solar cells and supercapacitors. rsc.orgrsc.orgnih.gov These carbon-based materials offer a potential alternative to traditional inorganic semiconductor materials, which can involve energy-intensive processing and rare elements. The development of materials like this compound contributes to a molecular toolbox for creating low-cost, flexible, and more environmentally benign electronic devices. rsc.org
Development of Novel Synthetic Strategies for Industrial Scale-Up
While classic methods like Friedel–Crafts reactions can be used to synthesize anthracene scaffolds, they often require harsh conditions. nih.gov Modern organic synthesis has moved towards more efficient and selective transition-metal-catalyzed reactions. nih.gov The synthesis of functionalized anthracenes can be achieved with high efficiency using palladium, cobalt, or gold catalysts in reactions such as [2+2+2] cycloadditions, annulations, and various cross-coupling reactions. nih.govnih.govrsc.org
A practical, scalable synthesis of this compound would likely involve a multi-step process. A key intermediate could be 9-anthraldehyde (B167246) or a 9-(halomethyl)anthracene. For instance, 9-anthraldehyde can be reduced to the corresponding alcohol, which is then converted to a better leaving group (e.g., 9-(chloromethyl)anthracene). Subsequent nucleophilic substitution with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the final product. dtic.mil
For industrial scale-up, the focus would be on minimizing steps, maximizing yield, and employing green chemistry principles, such as using less hazardous reagents and developing efficient catalytic cycles. researchgate.net The development of one-pot procedures or flow chemistry processes could significantly improve the efficiency and feasibility of large-scale production. nih.gov
| Synthetic Strategy | Key Precursor | Reaction Type | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 9-(Chloromethyl)anthracene or 9-(Bromomethyl)anthracene | SN2 reaction with a sulfur nucleophile (e.g., NaSH, Thiourea). dtic.mil | Direct, well-established chemistry. |
| Reductive Thiolation | 9-Anthraldehyde | Conversion to alcohol, then halide, followed by substitution. gasc.ac.in | Readily available starting material. |
| Transition-Metal Catalysis | Di- or tri-substituted benzene (B151609) derivatives. | Palladium- or Cobalt-catalyzed cyclization/annulation. nih.govrsc.org | High efficiency and modularity for creating diverse derivatives. |
| Functional Group Interconversion | 9-Anthracenecarboxylic acid | Reduction to alcohol, followed by conversion to thiol. | Utilizes a stable and common anthracene precursor. |
Q & A
Basic: What are the optimal synthetic routes for (Anthracen-9-YL)methanethiol, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis of this compound can be optimized using Wittig reaction protocols, where anthracene derivatives are functionalized with thiol groups. Key considerations include:
- Solvent Selection : Dichloromethane (DCM) is preferred for liquid-liquid extraction due to its low boiling point and compatibility with thiol intermediates. However, alternatives like DMF may reduce solvent evaporation risks .
- Reaction Monitoring : Thin-layer chromatography (TLC) under UV light (254 nm) is effective for tracking reaction progress, leveraging the compound’s intrinsic fluorescence .
- Purification : Recrystallization from ethanol or isopropanol removes impurities. Ethanol requires larger volumes but yields higher purity .
Advanced: How do acid-base properties of catalysts influence the selectivity of thiolation reactions involving this compound?
Methodological Answer:
Catalyst design for thiolation reactions must balance acidic and basic sites to optimize selectivity. For example:
- Strong Basic Sites : Enhance methanethiol selectivity by stabilizing intermediates but reduce activity (e.g., K₂WO₄/alumina achieves >90% selectivity at 360°C but with ~50% methanol conversion) .
- Acid-Base Synergy : Adjusting promoter concentrations (e.g., alkali metals) can suppress unwanted byproducts like dimethyl sulfide. Computational modeling of active sites (e.g., DFT) is recommended to predict selectivity trends .
Basic: What experimental techniques are recommended for determining the crystal structure of this compound derivatives?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
- Crystal Growth : Slow solvent evaporation (e.g., DCM/ethyl acetate mixtures over 2 weeks) produces high-quality crystals .
- Data Collection : Use Mo/Cu radiation with a Rigaku XtaLAB Pro diffractometer. Refinement via full-matrix least-squares methods (e.g., SHELXL) accounts for anisotropic displacement parameters .
- Validation : Compare dihedral angles (e.g., 73.28° between anthracene and pyridine in related structures) to identify conformational deviations .
Advanced: How can contradictory data between crystallographic and spectroscopic analyses (e.g., NMR, FTIR) be resolved?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or intermolecular interactions. Strategies include:
- Temperature-Dependent Studies : Collect NMR spectra at varied temperatures to identify conformational equilibria.
- PIXEL Analysis : Quantify intermolecular interaction energies (e.g., π-π stacking, hydrogen bonds) in crystal lattices to explain spectral shifts .
- DFT Simulations : Compare computed vs. experimental NMR chemical shifts to validate structural hypotheses .
Basic: How can fluorescence properties of this compound be quantified in polymer matrices?
Methodological Answer:
- Fluorescence Tagging : Incorporate the compound into polymers (e.g., polystyrene or polycaprolactone) via α,ω-termination reactions. Monitor tagging efficiency via GPC with fluorescence detection .
- Emission Spectroscopy : Use ethanol or DCM as solvents to minimize quenching. Excitation at 365 nm (anthracene’s λₑₓ) and measure emission at 400-500 nm .
Advanced: What computational methods predict the photostability of this compound in environmental or polymer applications?
Methodological Answer:
- TDDFT Studies : Calculate excited-state decay pathways to identify photodegradation products. Basis sets like 6-31G(d) balance accuracy and computational cost .
- Molecular Dynamics (MD) : Simulate polymer matrices under UV exposure to assess anthracene ring stability. Compare HOMO-LUMO gaps (e.g., 4.5 eV for anthracene derivatives) to experimental data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods during synthesis (DCM evaporation releases toxic vapors) .
- PPE : Wear nitrile gloves and safety goggles. Avoid ignition sources (flammable solvents) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does this compound interact with atmospheric sulfur cycles, and what modeling approaches apply?
Methodological Answer:
- Atmospheric Modeling : Incorporate methanethiol’s oxidation kinetics (e.g., reaction with OH radicals) into global climate models. Use satellite data to validate sulfur aerosol predictions .
- Oceanic Emission Databases : Cross-reference with methanethiol concentration maps (e.g., Southern Ocean datasets) to assess marine contributions .
Basic: How to optimize HPLC conditions for purity assessment of this compound?
Methodological Answer:
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) at 1 mL/min.
- Detection : UV-Vis at 254 nm (anthracene absorption) .
Advanced: What strategies mitigate data irreproducibility in synthetic routes for this compound?
Methodological Answer:
- Systematic Solvent Screening : Compare DCM, DMF, and ethyl acetate in parallel reactions to identify solvent-dependent yield variations .
- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically.
- Machine Learning : Train models on historical reaction data (e.g., temperature, solvent polarity) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
